4-(2,3-Dimethylphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(2,3-Dimethylphenyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C13H17NO2 This compound features a pyrrolidine ring substituted with a 2,3-dimethylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, followed by reduction and cyclization to form the pyrrolidine ring . The reaction conditions often require the use of organocatalysts to achieve high enantioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of 4-(2,3-Dimethylphenyl)pyrrolidine-3-carboxylic acid may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(2,3-Dimethylphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the aromatic substituent play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with a lactam ring.
Pyrrolidine-2,5-dione: A compound with two carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
4-(2,3-Dimethylphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-(2,3-dimethylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-8-4-3-5-10(9(8)2)11-6-14-7-12(11)13(15)16/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16) |
InChI Key |
GPDLADCOGMNWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CNCC2C(=O)O)C |
Origin of Product |
United States |
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